Comparative Cytotoxicity in MCF-7 Breast Cancer Cells: Methyl 1-cyclopentylbenzimidazole-5-carboxylate vs. a Standard Benzimidazole
Methyl 1-cyclopentylbenzimidazole-5-carboxylate demonstrates significant cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value comparable to established chemotherapeutics . In contrast, a structurally related benzimidazole derivative lacking the cyclopentyl group showed no significant cytotoxicity in the same assay system [1]. This indicates that the cyclopentyl moiety is a critical structural determinant for anticancer activity within this chemical series.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Comparable to established chemotherapeutics (exact value not specified in the abstract) |
| Comparator Or Baseline | Related benzimidazole derivative without the cyclopentyl group |
| Quantified Difference | No significant cytotoxicity observed for the comparator |
| Conditions | MCF-7 breast cancer cell line, in vitro assay. |
Why This Matters
This data provides a clear rationale for selecting this compound over simpler benzimidazoles in anticancer research, as the cyclopentyl group is essential for conferring the desired biological activity.
- [1] Özden, S., et al. (2007). Synthesis and Biological Activities of Some Benzimidazoles Derivatives. Journal of Biological Sciences, 7(6), 966-970. View Source
